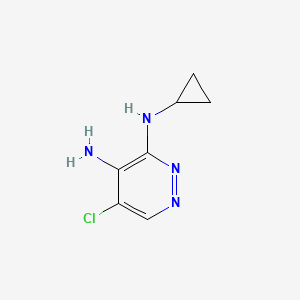
5-Chloro-N3-cyclopropylpyridazine-3,4-diamine
Cat. No. B8406071
M. Wt: 184.62 g/mol
InChI Key: SFXNXQTXXIRKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952008B2
Procedure details


A mixture of 5-chloro-N-3-cyclopropylpyridazine-3,4-diamine (Preparation 90, 10.0 g, 54 mmol) and triethylorthoformate (120 mL) were heated to reflux for 3 hours. The reaction mixture was concentrated in vacuo and the residue was purified by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 to afford the title compound as a brown solid in 48% yield, 5 g.


Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:12])=[C:4]([NH:8][CH:9]2[CH2:11][CH2:10]2)[N:5]=[N:6][CH:7]=1.[CH2:13](OC(OCC)OCC)C>>[Cl:1][C:2]1[C:3]2[N:12]=[CH:13][N:8]([CH:9]3[CH2:10][CH2:11]3)[C:4]=2[N:5]=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N=NC1)NC1CC1)N
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2:MeOH 98:2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C2=C(N=NC1)N(C=N2)C2CC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
